molecular formula C11H13NO2 B13491858 methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate

methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B13491858
M. Wt: 191.23 g/mol
InChI Key: SSUOSHQTTPAXJZ-UHFFFAOYSA-N
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Description

Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 7-amino-2,3-dihydro-1H-indene-5-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, resulting in high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the suppression of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific structural features and the presence of both amino and ester functional groups.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)8-5-7-3-2-4-9(7)10(12)6-8/h5-6H,2-4,12H2,1H3

InChI Key

SSUOSHQTTPAXJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCC2)C(=C1)N

Origin of Product

United States

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